

# Spectroscopic data of amyl salicylate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Amyl salicylate

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An In-depth Technical Guide to the Spectroscopic Data of **Amyl Salicylate**

## Introduction


**Amyl salicylate**, systematically known as pentyl 2-hydroxybenzoate, is an organic ester with the chemical formula  $C_{12}H_{16}O_3$ .<sup>[1]</sup> It is a colorless liquid widely utilized in perfumery and cosmetics for its persistent floral and herbal scent, often likened to orchids.<sup>[1]</sup> As a member of the salicylate family, its chemical structure, comprising a benzene ring, a hydroxyl group, and an ester functional group, gives rise to a distinct spectroscopic signature.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **amyl salicylate**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation.

Chemical Structure and Properties:

- IUPAC Name: pentyl 2-hydroxybenzoate
- Synonyms: n-**Amyl salicylate**, Pentyl salicylate, Salicylic acid pentyl ester<sup>[1]</sup>
- CAS Number: 2050-08-0
- Molecular Formula:  $C_{12}H_{16}O_3$

- Molecular Weight: 208.25 g/mol [1]

 Chemical Structure of Amyl Salicylate *Figure 1. 2D Chemical Structure of **Amyl Salicylate**.*

## Spectroscopic Data

The following sections present the key spectroscopic data for **amyl salicylate**, summarized in tabular format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data for n-**amyl salicylate** is not widely published, the following tables outline the predicted chemical shifts based on established principles and data from closely related structures like iso**amyl salicylate**. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]

Table 1: Predicted  $^1\text{H}$  NMR Data for **Amyl Salicylate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	ArOH
7.8 - 7.9	Doublet	1H	ArH (ortho to -COOR)
7.4 - 7.5	Triplet	1H	ArH (para to -OH)
6.9 - 7.0	Multiplet	2H	ArH (ortho/para to -OH)
~4.3	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.7	Quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.4	Sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.9	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Amyl Salicylate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170.0	C=O (Ester)
~161.5	C-OH (Aromatic)
~135.8	C-H (Aromatic)
~130.0	C-H (Aromatic)
~119.2	C-H (Aromatic)
~117.5	C-H (Aromatic)
~112.5	C-COOR (Aromatic)
~65.5	-O-CH <sub>2</sub> -
~28.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~28.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~22.4	-CH <sub>2</sub> -CH <sub>3</sub>
~14.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic IR Absorption Data for **Amyl Salicylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3200 - 3100	Strong, Broad	O-H Stretch (Phenolic, Intramolecular H-bonded)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2960 - 2870	Strong	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Ester, Conjugated)
1615 - 1590	Medium	C=C Stretch (Aromatic Ring)
1490 - 1450	Medium	C=C Stretch (Aromatic Ring)
1300 - 1250	Strong	C-O Stretch (Ester, Aryl)
1160 - 1140	Strong	C-O Stretch (Ester, Alkyl)
760 - 750	Strong	C-H Bend (Aromatic, ortho-disubstituted)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and characteristic fragmentation. The resulting mass spectrum shows the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

Table 4: Key EI-MS Fragmentation Data for **Amyl Salicylate**

m/z (Mass/Charge)	Relative Intensity (%)	Proposed Fragment Ion
208	~5	[M] <sup>+</sup> (Molecular Ion)
138	~30	[M - C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup> (Salicylic acid ion via McLafferty rearrangement)
121	~25	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Hydroxybenzoyl cation)
120	100	[C <sub>7</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of H from hydroxybenzoyl cation)
92	~15	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup> (Loss of CO from fragment at m/z 120)
43	~20	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl cation from pentyl chain)

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **amyl salicylate** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[\[3\]](#)
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard multinuclear probe.[\[4\]](#)
- **Data Acquisition (<sup>1</sup>H NMR):** Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (8-16) are averaged to improve the signal-to-noise ratio.
- **Data Acquisition (<sup>13</sup>C NMR):** Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of <sup>13</sup>C, a

larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[5]

- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

## FTIR Spectroscopy Protocol

- Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is ideal for liquid samples. Place one to two drops of neat **amyl salicylate** directly onto the clean surface of the ATR crystal (e.g., diamond or ZnSe).[6][7]
- Alternative (Transmission Method): Place a single drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. Mount the plates in the spectrometer's sample holder.[8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Collection: Perform a background scan of the empty ATR crystal or clean salt plates. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.[7]
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>. The typical spectral range is 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. [9]
- Data Processing: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry Protocol (EI-MS)

- Sample Introduction: Introduce a small amount of **amyl salicylate** (typically via a direct insertion probe or a gas chromatography (GC) inlet) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.[10]
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to a standard energy of 70 electron volts (eV). This causes the removal of an electron from the molecule, forming a high-energy molecular ion (M<sup>+</sup>). [11][12]

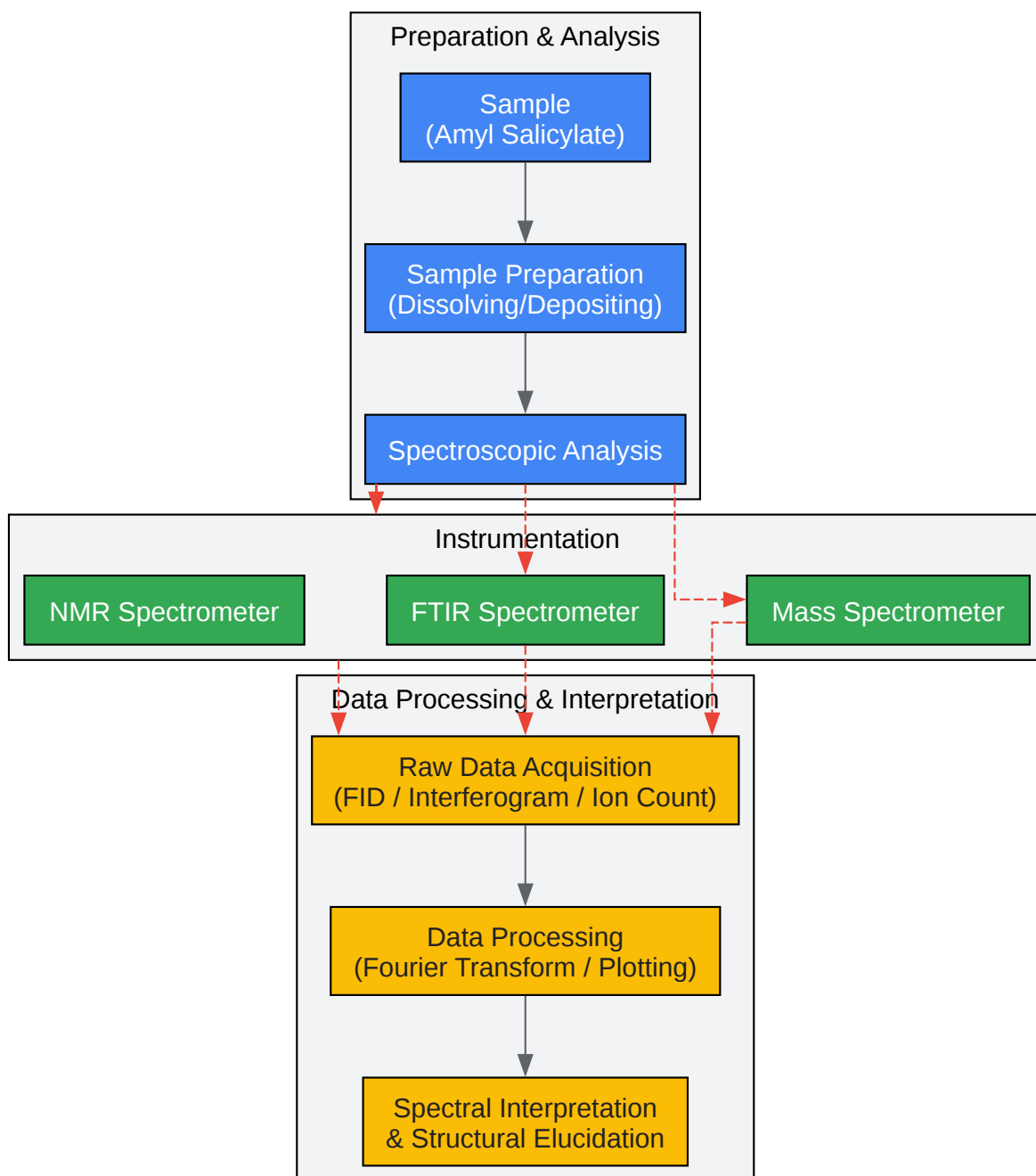
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Visualizations

Diagrams created using Graphviz illustrate key logical workflows and relationships relevant to the spectroscopic analysis of **amyl salicylate**.

## General Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the structural elucidation of a chemical compound like **amyl salicylate** using multiple spectroscopic techniques.



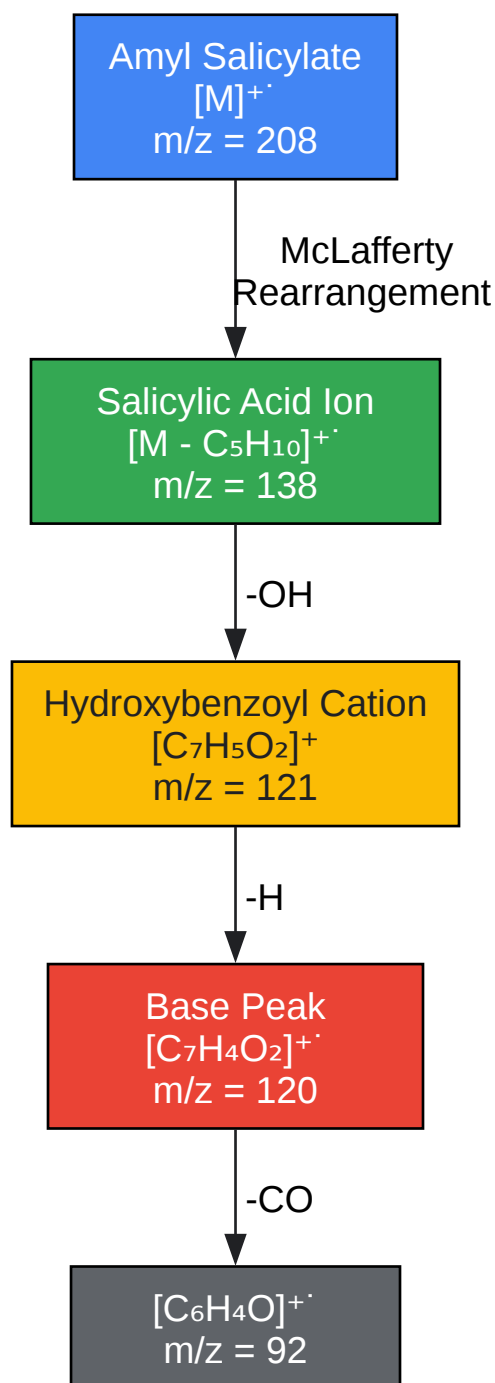
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Caption: Workflow for Spectroscopic Analysis.



## Proposed EI-MS Fragmentation Pathway of Amyl Salicylate

This diagram illustrates the primary fragmentation pathway of **amyl salicylate** under Electron Ionization conditions, leading to the major ions observed in the mass spectrum.



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